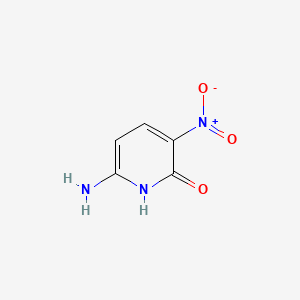

6-Amino-3-nitropyridin-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

6-amino-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZOQHXPOHBTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855996 | |

| Record name | 6-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183008-11-9 | |

| Record name | 6-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 6-Amino-3-nitropyridin-2-ol

Traditional synthetic approaches to polysubstituted pyridines often rely on a series of well-understood, sequential reactions. These methods, while effective, frequently involve harsh conditions and can lead to challenges in isomer separation.

Nitration and Diazotization Strategies

Nitration is a fundamental process for introducing a nitro group onto a pyridine (B92270) ring, typically through electrophilic aromatic substitution. The synthesis of nitropyridines often involves reacting a pyridine derivative with a mixture of nitric acid and sulfuric acid. google.com For precursors like 2,6-diaminopyridine, the two amino groups strongly activate the ring and direct nitration to the 3 and 5 positions, leading to the formation of 2,6-diamino-3,5-dinitropyridine (DADNP). google.comresearchgate.net Achieving mono-nitration at the 3-position while having an amino group at the 6-position requires careful selection of the starting material and reaction conditions to control regioselectivity. For instance, the nitration of 2-amino-6-picoline results in a mixture of 5-nitro and 3-nitro isomers. mdpi.com To improve yields and reduce by-products in such nitrations, the reaction is often carried out in an inherently anhydrous medium, such as a mixture of nitric acid and fuming sulfuric acid (oleum). google.comgoogleapis.com

Diazotization provides a classic pathway to convert an aromatic amino group into a hydroxyl group. This two-step process involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is subsequently hydrolyzed to the corresponding alcohol or, in this case, a pyridinol. This strategy is effective for synthesizing pyridin-2-one derivatives from 2-aminopyridines. mdpi.comacsmedchem.org A relevant example is the synthesis of 4-chloro-3-nitropyridin-2-ol, which can be achieved through the diazotization of 4-chloro-2-amino-3-nitropyridine. google.com This demonstrates the viability of converting a 2-aminonitropyridine precursor into the desired 2-hydroxynitropyridine structure.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Diaminopyridine (DAP) | Nitric acid and fuming sulfuric acid (oleum) | 2,6-Diamino-3,5-dinitropyridine (DADNP) | >90% | google.comgoogleapis.com |

| 2-Amino-3-nitro-6-picoline | Diazotization | 6-Methyl-3-nitropyridin-2-one | 32% | mdpi.com |

| 4-Chloro-2-amino-3-nitropyridine | Diazotization (NaNO₂, HCl, then hydrolysis) | 4-Chloro-3-nitropyridin-2-ol | Not specified | google.com |

Functional Group Interconversion Pathways (e.g., Nitro Reduction to Amino)

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. wikipedia.orgimperial.ac.uk While the target molecule contains both a nitro and an amino group, understanding FGI pathways is crucial for designing multi-step syntheses of related compounds.

A common FGI is the reduction of a nitro group to an amine. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as tin(II) chloride. acs.orgtcd.ie For example, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be reduced to 2,3-diamino-6-methoxypyridine (B1587572). google.com Similarly, 3-ethyl-5-nitropyridine (B15331649) is readily converted to 5-amino-3-ethylpyridine using Pd/C under a hydrogen atmosphere. acs.org

Other important FGIs in pyridine chemistry include the conversion of halogens to other functionalities. For instance, a 2-chloropyridine (B119429) derivative can be converted to a 2-aminopyridine (B139424) via ammonolysis or to a pyridin-2-ol through hydrolysis. google.com The synthesis of 2-amino-6-chloro-3-nitropyridine (B151482) can start from 2,6-dichloropyridine (B45657), which is first nitrated and then undergoes selective ammonolysis. google.com The remaining chloro group could then potentially be hydrolyzed to a hydroxyl group to form the pyridinol ring system.

| Transformation | Starting Group | Target Group | Reagents/Method | Example Compound Change | Reference |

|---|---|---|---|---|---|

| Nitro Reduction | -NO₂ | -NH₂ | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 3-Ethyl-5-nitropyridine → 5-Amino-3-ethylpyridine | acs.org |

| Diazotization/Hydrolysis | -NH₂ | -OH | NaNO₂/Acid, then H₂O | 2-Amino-3-nitro-6-picoline → 6-Methyl-3-nitropyridin-2-one | mdpi.com |

| Ammonolysis | -Cl | -NH₂ | Aqueous ammonia | 2,6-Dichloro-3-nitropyridine → 2-Amino-6-chloro-3-nitropyridine | google.com |

| Halogen Exchange | -Cl | -I | NaI, TMSCl | 3-Bromo-2-chloro-4-methyl-5-nitropyridine → 3-Bromo-2-iodo-4-methyl-5-nitropyridine | rsc.org |

Regioselective Synthesis and Isomer Control

Achieving the desired substitution pattern on a pyridine ring is a significant challenge due to the potential for forming multiple isomers. Regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring. The synthesis of a specific isomer like this compound necessitates a strategy that precisely controls the position of each functional group.

Direct nitration of a 2-amino-6-hydroxypyridine, for example, could lead to a mixture of products. Therefore, a more controlled, stepwise approach is generally required. mdpi.com This often involves installing functional groups in a specific order. A plausible route could begin with a substrate where key positions are blocked or where existing groups direct incoming substituents to the desired locations. For instance, starting with 2,6-dichloropyridine allows for nitration at the 3-position. google.com Subsequent, differentiated substitution of the two chloro groups—one with an amino group and one with a hydroxyl group—would be necessary. The conditions for these nucleophilic substitutions must be carefully chosen to control which chlorine atom reacts.

Alternative strategies to control regioselectivity include the use of pyridine N-oxides, which can be activated with reagents like trifluoromethanesulfonic anhydride (B1165640) to direct the addition of nucleophiles to either the 2- or 4-position. nih.gov Benzyne chemistry has also been explored, where modifying reaction conditions can alter the regioselectivity of addition to pyridine N-oxides, leading to either 2- or 3-substituted pyridines. rsc.org

Novel and Sustainable Synthetic Approaches

Modern organic synthesis is increasingly driven by the need for more efficient, safer, and environmentally friendly methods. This has led to the development of novel strategies for constructing complex molecules like substituted pyridines.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes through principles such as atom economy, use of safer solvents, and reduction of synthetic steps. researchgate.net Multicomponent reactions (MCRs) are a prime example of this approach, as they allow for the synthesis of complex products in a single step from three or more reactants, which significantly shortens reaction times and improves yields. researchgate.netosi.lv MCRs have been successfully applied to produce various unsymmetrical nitropyridines and their dihydropyridine (B1217469) precursors. researchgate.netbuketov.edu.kz

Another key aspect of green chemistry is the use of environmentally benign solvents. An advanced version of the Guareschi–Thorpe synthesis of hydroxy-cyanopyridines has been developed using an aqueous medium with ammonium (B1175870) carbonate, which acts as both the nitrogen source and a promoter, showcasing an eco-friendly protocol. researchgate.net These principles, while not yet widely documented for the specific synthesis of this compound, represent the future direction of heterocyclic chemistry. acsgcipr.org

Catalyst-Mediated Synthetic Transformations

Catalysis offers a powerful tool for developing efficient and selective synthetic transformations. researchgate.net In pyridine synthesis, various catalytic systems have been developed to facilitate reactions under milder conditions and with greater control. numberanalytics.com For example, cobalt(III)-catalyzed annulation of acrylamides with vinylene carbonate provides a redox-neutral route to pyridinones. organic-chemistry.org Similarly, gold(I)-catalyzed cycloisomerization of N-alkenyl alkynylamides is a rapid method for assembling substituted 2-pyridones. organic-chemistry.org

More recently, a one-pot, two-step synthesis for bioactive 6-amino-2-pyridone-3,5-dicarbonitriles was developed using the natural product catalysts betaine (B1666868) and guanidine (B92328) carbonate. nih.gov This approach highlights the potential of using sustainable and readily available catalysts. Palladium-catalyzed reactions, such as the cyclocarbonylation of 2-hydroxy-3-iodopyridine derivatives, also provide a regioselective route to fused pyridone systems. acs.org These catalyst-mediated transformations represent a significant advance, enabling the construction of complex pyridine scaffolds with high efficiency and selectivity. acs.org

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Co(III) complex | Redox-neutral annulation | Acrylamides + Vinylene carbonate | Pyridinones | organic-chemistry.org |

| Au(I)/PPh₃ | Cycloisomerization | N-alkenyl alkynylamides | 2-Pyridones | organic-chemistry.org |

| Betaine / Guanidine carbonate | One-pot two-step synthesis | Aldehyde, Cyanoacetamide, etc. | 6-Amino-2-pyridone-3,5-dicarbonitriles | nih.gov |

| Palladium catalyst | Cyclocarbonylation | o-Iodophenols/2-Hydroxy-3-iodopyridine + Carbodiimides | Benzo[e]-1,3-oxazin-4-ones / Pyrido[3,2-e]-1,3-oxazin-4-ones | acs.org |

Flow Chemistry Applications in Production

The adoption of continuous flow chemistry for the synthesis of pyridine derivatives, particularly those involving nitration, represents a significant advancement in chemical manufacturing, enhancing both safety and efficiency. vcu.edursc.orgstolichem.comrsc.org While specific literature on the flow synthesis of this compound is not extensively detailed, the principles applied to the production of related compounds like halo-substituted nicotinonitriles and other nitropyridines are directly applicable. vcu.edu

Flow chemistry offers substantial advantages over traditional batch processing. stolichem.compolimi.itresearchgate.net Key benefits include superior heat and mass transfer, which is critical for managing the highly exothermic nature of nitration reactions and minimizing the formation of hazardous byproducts. rsc.orgucl.ac.uk By maintaining a small reaction volume within the reactor at any given time, the risks associated with the accumulation of potentially explosive intermediates are drastically reduced. vcu.edustolichem.com

Advanced Functionalization and Derivatization Strategies

The this compound molecule possesses multiple reactive sites, including the pyridine ring and the exocyclic amino and hydroxyl groups, making it a prime candidate for a wide range of functionalization and derivatization reactions.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the pyridine ring in this compound towards substitution reactions is governed by the electronic effects of its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups that activate the ring towards electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the positions ortho and para to them. Conversely, the nitro (-NO₂) group is a powerful electron-withdrawing group that deactivates the ring towards EAS and directs incoming electrophiles to the meta position.

In the case of this compound, the C5 position is doubly activated by the ortho amino group and the para hydroxyl group, making it the most probable site for electrophilic attack. The C4 position is activated by the ortho hydroxyl group. In contrast, the entire ring is deactivated towards EAS by the C3 nitro group. For related compounds like 3-bromo-6-methyl-5-nitropyridin-2-ol, the nitro group makes the pyridine ring less susceptible to electrophilic substitution compared to its amino-substituted analogs.

Nucleophilic aromatic substitution (SNAr) is also a key transformation for this scaffold. The electron-withdrawing nitro group significantly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (C2 and C4). If a good leaving group, such as a halogen, were present at these positions, it could be readily displaced by nucleophiles. For instance, in 3-bromo-6-methyl-5-nitropyridin-2-ol, the bromine atom at C3 is activated towards nucleophilic substitution by the electron-withdrawing effects of the adjacent nitro group and the hydroxyl group. Furthermore, vicarious nucleophilic substitution (VNS) offers a pathway for direct C-H functionalization, where electrophilic nitropyridines react with carbanions to afford alkylated products. nih.gov

Alkylation and Acylation of Amine and Hydroxyl Groups

The amino and hydroxyl groups of this compound are both nucleophilic and can undergo alkylation and acylation reactions. The selectivity of these reactions (N- vs. O-functionalization) is influenced by several factors, including the nature of the reagent, the solvent, and the base used. mdpi.comnih.gov

Alkylation of pyridin-2-ones often yields a mixture of N- and O-alkylated products. mdpi.comnih.gov Generally, using the alkali salt of a pyridone in a polar aprotic solvent like DMF tends to favor N-alkylation, whereas using a silver salt in a nonpolar solvent like benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov In the case of this compound, the presence of the additional amino group complicates this selectivity. The relative nucleophilicity of the amino group versus the pyridone nitrogen or the exocyclic oxygen will dictate the reaction outcome. It is plausible that under certain conditions, selective N-alkylation of the amino group could be achieved, for example, through reductive amination with aldehydes or ketones. rsc.org

Acylation reactions can also be directed to either the nitrogen or oxygen atoms. Chemoselective O-acylation of amino alcohols and hydroxyamino acids can often be achieved under acidic conditions (e.g., using trifluoroacetic acid or methanesulfonic acid), where the amino group is protonated and thus non-nucleophilic. nih.gov This strategy could potentially be applied to this compound to selectively acylate the hydroxyl group. Conversely, selective N-acylation of the amino group could be achieved by forming a mixed anhydride of the carboxylic acid, a method that has proven efficient for producing N-acyl amino alcohols. google.com

Below is a table summarizing potential alkylation/acylation reactions and the factors influencing selectivity.

| Reaction Type | Reagent | Conditions | Predominant Product | Rationale/Reference |

| O-Alkylation | Alkyl Halide | Silver salt, nonpolar solvent (e.g., Benzene) | O-alkylated pyridin-2-one ether | Favors reaction at the more electronegative oxygen. nih.gov |

| N-Alkylation | Alkyl Halide | Alkali metal salt (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF) | N-alkylated pyridin-2-one | Favors reaction at the more nucleophilic pyridone nitrogen. mdpi.comnih.gov |

| O-Acylation | Acyl Chloride | Anhydrous strong acid (e.g., TFA, MeSO₃H) | O-acylated hydroxyl group | Protonation of the more basic amino group deactivates it towards acylation. nih.gov |

| N-Acylation | Mixed Anhydride | Organic base, organic solvent | N-acylated amino group | Selective reaction with the free amino group. google.com |

Halogenation and Cross-Coupling Reactions for Scaffold Extension

Halogenation of the this compound ring provides a crucial handle for subsequent cross-coupling reactions, enabling the extension of the molecular scaffold. The regioselectivity of halogenation is dictated by the directing effects of the existing substituents. As discussed, the C5 position is the most electron-rich and thus the most likely site for electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Once halogenated, the resulting halo-aminonitropyridinol can serve as a substrate in various palladium-catalyzed cross-coupling reactions. mdpi.comnih.govorganic-chemistry.orgnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling the halogenated pyridinol with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. This method is widely used for derivatizing halogenated pyridines and has been successfully applied to aminopyrazoles, which share some structural similarities. mdpi.comnih.gov

Sonogashira Coupling: Coupling with a terminal alkyne would introduce an alkynyl moiety onto the pyridine ring. This reaction is commonly performed on amino-halopyridines as a prelude to further cyclization reactions. ntnu.no

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a new C-N bond, further functionalizing the pyridine core by coupling the halide with an amine.

The success of these cross-coupling reactions depends on the careful selection of the catalyst, ligand, base, and solvent to ensure compatibility with the other functional groups on the ring. The presence of the free amino and hydroxyl groups might require protection prior to the coupling reaction to prevent side reactions, although modern catalysts often show high functional group tolerance. mdpi.com

The table below outlines potential cross-coupling strategies for a hypothetical 5-halo-6-amino-3-nitropyridin-2-ol.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyridine |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-substituted pyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Di-amino substituted pyridine |

Rearrangement and Cyclization Reactions Involving this compound

The strategic arrangement of functional groups in this compound makes it an excellent precursor for constructing fused heterocyclic systems through rearrangement and cyclization reactions.

Intramolecular Cyclization Pathways and Product Architectures

The amino group at the C6 position is a key nucleophile that can participate in intramolecular cyclization reactions to form a new fused ring. This typically requires prior functionalization of the molecule to introduce an electrophilic center at an appropriate distance from the amino group.

One common strategy involves the derivatization of either the C5 position or the hydroxyl group at C2. For example, if an appropriate two-carbon electrophilic unit is introduced at the C5 position (e.g., via a Vilsmeier-Haack type reaction followed by conversion to a suitable precursor), subsequent intramolecular cyclization involving the C6-amino group could lead to the formation of a fused pyrimidine (B1678525) or pyrazine (B50134) ring, resulting in a pyridopyrimidine or pyridopyrazine architecture.

Alternatively, the amino group itself can be acylated or alkylated with a reagent containing a second reactive site. For instance, reaction with an α-haloketone would yield an N-substituted intermediate primed for cyclization. Base- or acid-catalyzed intramolecular condensation between the amino group and the carbonyl, or between an activated C5 position and the introduced side chain, could lead to fused five- or six-membered rings like imidazopyridines or pyridodiazepines . The synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine (B105623) derivatives is a well-established route that highlights this potential. mdpi.com Similarly, reactions of nitropyridin-2(1H)-ones with hydrazine (B178648) have been shown to induce recyclization to form pyrazole (B372694) derivatives, indicating the propensity of these scaffolds to undergo ring-opening and re-closure to form new heterocyclic systems. researchgate.net

An illustrative hypothetical pathway could involve:

N-Acylation: Reaction of this compound with chloroacetyl chloride to form an N-(chloroacetyl) intermediate.

Intramolecular Cyclization: Subsequent base-mediated intramolecular nucleophilic substitution, where the pyridone nitrogen or oxygen attacks the electrophilic carbon of the chloroacetyl group, could lead to the formation of a fused oxazinone or similar bicyclic system. Such intramolecular cyclizations are known for producing a variety of fused heterocycles from appropriately substituted pyridines. mdpi.commdpi.comresearchgate.net

These cyclization strategies open pathways to novel, complex heterocyclic architectures that are of significant interest in medicinal chemistry and materials science. mdpi.comwhiterose.ac.uk

Mechanistic Studies of Rearrangement Phenomena

The chemical literature suggests that aminonitropyridin-2-ol systems and their derivatives can undergo several types of rearrangement reactions, primarily driven by acidic or basic conditions, or thermal induction. While specific mechanistic studies focusing solely on this compound are not extensively detailed in readily available literature, plausible mechanisms can be inferred from studies on structurally related aminonitropyridines and other heterocyclic systems. The key rearrangement phenomena applicable to this class of compounds include Dimroth-type rearrangements and acid-catalyzed ring-chain tautomerism followed by rearrangement.

One of the most relevant rearrangement types for heterocyclic amines is the Dimroth rearrangement. nih.govwikipedia.org This typically involves the transposition of endocyclic and exocyclic heteroatoms. In the context of this compound, a Dimroth-type rearrangement would involve the amino group and the ring nitrogen atom. The reaction is often catalyzed by acid or base and proceeds through a ring-opening and ring-closing sequence. nih.gov

Another significant rearrangement pathway for related compounds involves the acidic rearrangement of N-nitraminopyridines. For instance, the synthesis of 5-nitro and 3-nitro derivatives of 6-methylpyridin-2-one has been achieved through the acidic rearrangement of 2-nitramino-6-picoline. mdpi.com This suggests that under acidic conditions, a nitro group attached to an exocyclic nitrogen can migrate to the pyridine ring.

Furthermore, ring transformation reactions of nitropyridine derivatives, such as the conversion of dinitropyridones into various nitropyridines and nitroanilines, have been studied. nih.gov These reactions often proceed through complex mechanisms involving nucleophilic attack, ring opening to form intermediates, and subsequent ring closure. These studies highlight the propensity of the nitropyridine scaffold to undergo skeletal changes.

A plausible acid-catalyzed rearrangement mechanism for a compound like this compound could be initiated by protonation. Protonation of the endocyclic nitrogen or the exocyclic amino group could lead to a cascade of electronic shifts facilitating either a Dimroth-type rearrangement or another form of intramolecular migration. For example, protonation could facilitate the opening of the pyridine ring, followed by rotation and re-cyclization to yield an isomeric product.

Computational studies on related systems, such as the Dimroth rearrangement of 1,2,3-triazoles, have been employed to elucidate the energetics of the transition states and intermediates involved in such rearrangements. rsc.org These theoretical studies provide valuable insights into the feasibility of different mechanistic pathways.

The following table summarizes key aspects of rearrangement reactions observed in related nitropyridine systems, which can provide a framework for understanding the potential reactivity of this compound.

| Precursor/Related Compound | Rearrangement Type | Conditions | Key Intermediates/Features | Product(s) | Ref. |

| 2-Nitramino-6-picoline | Acidic Rearrangement | Acidic, Steam Distillation | Nitramine migration | 6-Methyl-5-nitropyridin-2-one, 6-Methyl-3-nitropyridin-2-one | mdpi.com |

| 1-Methyl-3,5-dinitro-2-pyridone | Three-Component Ring Transformation | Ketone, Ammonium Acetate | Bicyclic intermediates | Arylated nitropyridines, Nitroanilines | nih.gov |

| 1,2,3-Triazoles | Dimroth Rearrangement | Heating | Diazo intermediate, Ring-opening/closing | Isomeric triazoles | wikipedia.org |

| Condensed Pyrimidines | Dimroth Rearrangement | Acid or Base | Protonated species, Ring-opened intermediates | Isomeric condensed pyrimidines | nih.gov |

It is important to note that the specific substitution pattern of this compound, with an amino group, a nitro group, and a hydroxyl group on the pyridine ring, will significantly influence its reactivity and the favorability of any potential rearrangement. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino and hydroxyl groups will affect the electron density distribution within the ring, thereby influencing the sites of protonation and nucleophilic/electrophilic attack that are central to these rearrangement mechanisms.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic properties and predicting the chemical behavior of 6-Amino-3-nitropyridin-2-ol.

For other related pyridine (B92270) derivatives, DFT calculations have been used to determine various molecular properties. For instance, in the case of 2-amino-3-methyl-5-nitropyridine, DFT/B3LYP with various basis sets (6-311G(d,p), 6-311G++(d,p), and cc-pVTZ) was used to find the most stable configuration and perform vibrational analysis. nih.gov Similarly, studies on 2-amino-6-methoxy-3-nitropyridine (B1334430) have utilized DFT for conformational analysis and to simulate vibrational spectra. researchgate.net

While specific ab initio studies on this compound are not prevalent in the provided results, the principles of these methods are relevant. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of molecular properties and reaction energetics. For similar molecules, these methods could be used to precisely calculate energies of different conformations, transition states of reactions, and to understand reaction mechanisms at a fundamental level. For instance, Møller–Plesset perturbation theory (MP2), an ab initio method, has been used to study the structure and vibrational properties of aminopyridine derivatives. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity.

For the related compound 4-amino-3-nitropyridine, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. researchgate.net In the case of 2-amino-3-methyl-5-nitropyridine, the HOMO and LUMO energies were determined using the B3LYP/cc-pVTZ basis set to analyze electronic properties and reactive sites. nih.gov A study on 6-amino-4-nitropyridin-2-ol (B14073402) revealed a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. vulcanchem.com The analysis of these orbitals helps in identifying the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, which is vital for predicting how it will interact with other chemical species.

Table 1: Calculated Electronic Properties of Related Pyridine Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 6-Amino-4-nitropyridin-2-ol | DFT | Data not available | Data not available | 4.2 |

| 4-Amino-3-nitropyridine | DFT/B3LYP/6-311++G(d,p) | Calculated | Calculated | Calculated |

| 2-Amino-3-methyl-5-nitropyridine | B3LYP/cc-pVTZ | Determined | Determined | Calculated |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govnih.gov

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can model these interactions explicitly. For instance, a study on the unnatural base 6-amino-5-nitropyridin-2-ol (B1280307) investigated its excited-state dynamics in various solvents using theoretical computations alongside experimental techniques. nih.govacs.org The results indicated that the molecule's excited state deactivates rapidly, a process influenced by the environment. nih.govacs.org While specific MD simulation data on the solvent effects on the ground-state conformation of this compound is not detailed, the principles of MD simulations are well-established for studying such phenomena. nih.govosti.gov

Molecules like this compound can exist in different tautomeric forms, which are isomers that readily interconvert. The pyridin-2-ol moiety can potentially exist in equilibrium with its pyridone tautomer. Computational methods, particularly DFT, are powerful tools for predicting the relative stabilities of different tautomers. nih.gov For example, theoretical studies on favipiravir (B1662787) and 2-hydroxypyridine (B17775) have shown that the enol form is dominant in the gas phase and in solution. nih.gov The stability of tautomers can be influenced by substituents on the pyridine ring. mdpi.com While a specific dynamic simulation of the tautomeric equilibrium of this compound is not available, theoretical calculations on related systems suggest that the hydroxy (enol) form is likely to be the more stable tautomer. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including the characterization of transient species and the mapping of reaction energy profiles.

Detailed computational studies involving the characterization of transition states and the mapping of complete reaction pathways for this compound are not extensively documented in publicly available literature. Such studies would typically employ methods like Density Functional Theory (DFT) to locate and verify transition state structures for specific reactions, such as nucleophilic substitution or electrophilic attack. For related nitropyridine derivatives, mechanistic insights suggest that the nitro group can stabilize transition states in nucleophilic substitution reactions through resonance effects. However, without specific calculations for this compound, a quantitative analysis of its reaction barriers and pathways remains speculative.

The prediction of regioselectivity in reactions involving substituted pyridines is a key application of computational chemistry. researchgate.netvulcanchem.com The interplay between the electron-donating amino group and the electron-withdrawing nitro and hydroxyl groups on the pyridine ring of this compound is expected to govern the preferred sites of chemical attack. For instance, in electrophilic substitutions on related aminonitropyridines, the amino group's activating and ortho-, para-directing influence competes with the nitro group's deactivating and meta-directing effects. vulcanchem.com

While general principles can be applied, specific and quantitative predictions of regioselectivity for this compound would require dedicated computational modeling. Such studies would calculate the energies of possible intermediates or transition states to determine the most favorable reaction site. vulcanchem.com Currently, specific computational data predicting the regiochemical or stereochemical outcomes for reactions of this compound are not available in the reviewed scientific literature.

Structure-Reactivity Relationship (SAR) Prediction through Computational Modeling

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship studies use computational models to correlate a molecule's structural features with its chemical reactivity or biological activity.

Electronic descriptors derived from quantum chemical calculations are fundamental for assessing the reactivity of a molecule. rsc.org These descriptors include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP).

For aminonitropyridine systems, DFT calculations are commonly used to determine these properties. mdpi.comnajah.edu A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org The MEP map indicates the charge distribution and predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack.

A computational study on the isomer, 6-Amino-5-nitropyridin-2-ol, utilized computational methods to investigate its excited state dynamics, highlighting the importance of the nitro group in its electronic properties. acs.orgnih.gov For a different isomer, 6-Amino-4-nitropyridin-2-ol, DFT calculations estimated a HOMO-LUMO gap of 4.2 eV and an electrostatic potential map showing negative charge localization on the oxygen and nitrogen atoms, suggesting these as sites for metal coordination or electrophilic attack. vulcanchem.com While these findings for isomers provide valuable insight, equivalent published data specifically for this compound is needed for a direct assessment.

Table 1: Representative Electronic Descriptors for an Isomeric Aminonitropyridinol

| Compound | Method | HOMO-LUMO Gap (eV) | Key Finding |

| 6-Amino-4-nitropyridin-2-ol | DFT | 4.2 | Moderate reactivity indicated; negative electrostatic potential localized on O and N atoms. vulcanchem.com |

This data is for an isomer and is presented for illustrative purposes, as specific data for this compound is not available.

Computational screening involves the creation of virtual libraries of derivatives of a parent compound and evaluating their properties to identify candidates with desired reactivity profiles. spirochem.com This approach can be used to systematically study the effect of different functional groups on the reactivity of the this compound scaffold. For example, a virtual library could be generated by substituting the amino group or modifying other positions on the ring, followed by high-throughput calculations of their electronic descriptors.

To date, no specific computational screening studies focused on modifying the chemical reactivity profile of this compound have been reported in the scientific literature. Such research would be valuable for designing new molecules with tailored reactivity for various applications.

Advanced Spectroscopic Characterization and Mechanistic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 6-amino-3-nitropyridin-2-ol and its derivatives. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

While 1D NMR provides fundamental data, the structural elucidation of more complex derivatives of this compound often requires two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and mapping the molecular framework. nih.gov

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For a derivative of this compound, COSY spectra would help identify adjacent protons on the pyridine (B92270) ring.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC: This is arguably the most powerful tool for skeletal elucidation, as it shows correlations between protons and carbons over longer ranges (typically two to four bonds). For instance, the proton of the hydroxyl group could show an HMBC correlation to the carbons at the C2 and C3 positions, while the amino protons could correlate to the C5 and C6 carbons, confirming the substitution pattern. In a study of N-phenacyl derivatives of related nitropyridones, ¹H and ¹³C NMR were crucial for identifying the structure of the final indolizine (B1195054) products. mdpi.com

The application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, which is critical when the substitution pattern is unknown or when complex functional groups are introduced.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are illustrative values based on data for similar compounds like 2-amino-3-nitropyridine (B1266227) and 4-amino-3-nitropyridine. Actual experimental values may vary based on solvent and other conditions. najah.eduresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~6.5 - 7.0 | ~105 - 110 |

| H5 | ~7.8 - 8.2 | ~125 - 130 |

| C2 | N/A | ~158 - 162 |

| C3 | N/A | ~135 - 140 |

| C4 | See H4 | See C4 |

| C5 | See H5 | See C5 |

| C6 | N/A | ~150 - 155 |

| NH₂ | ~5.5 - 6.5 | N/A |

| OH | ~9.0 - 11.0 | N/A |

In the solid state, molecules are fixed in a crystal lattice, and their NMR signals are influenced by their specific packing arrangement and intermolecular interactions. Solid-state NMR (ssNMR) is a powerful technique for probing these details, which are averaged out in solution. emory.edu It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. researchgate.net

Different polymorphs of this compound would exhibit distinct ssNMR spectra because the chemical environment of the nuclei (e.g., ¹³C, ¹⁵N) changes with the crystal packing and intermolecular hydrogen bonding. researchgate.net For example, the ¹⁵N ssNMR chemical shifts of pyridine derivatives are known to be highly sensitive to hydrogen bonding. mdpi.com By using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), high-resolution spectra of solid samples can be obtained.

For this compound, ssNMR could be used to:

Identify and characterize different polymorphs , as each form would yield a unique set of chemical shifts. Studies on 2-amino-3-nitropyridine have explored its polymorphic forms using computational and crystallographic methods, which could be complemented by ssNMR. researchgate.net

Analyze the hydrogen-bonding network . The ¹⁵N signal of the nitro group and the pyridine nitrogen, as well as the ¹³C signal of the carbonyl carbon (in the pyridinone tautomer), would be particularly sensitive to their involvement in hydrogen bonds.

Probe supramolecular structure . By analyzing through-space correlations (e.g., using 2D ssNMR), the proximity of different functional groups in the crystal lattice can be determined, providing a detailed picture of the supramolecular assembly.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are exceptionally sensitive to functional groups and intermolecular forces like hydrogen bonding, making them ideal for the study of this compound.

The presence of amino, nitro, and hydroxyl/keto groups in this compound allows for a rich network of intra- and intermolecular hydrogen bonds. These interactions cause predictable shifts in vibrational frequencies. spectroscopyonline.com For example, the stretching frequency of an O-H or N-H group involved in a hydrogen bond will decrease and broaden compared to a non-bonded group. researchgate.net

This compound can exist in at least two tautomeric forms: the pyridin-2-ol form and the pyridin-2(1H)-one form. Vibrational spectroscopy is a key tool for identifying the dominant tautomer in a given state (solid, solution).

The pyridin-2-ol tautomer would be characterized by a distinct O-H stretching band.

The pyridin-2(1H)-one tautomer would show a characteristic C=O (carbonyl) stretching vibration, typically in the range of 1650-1700 cm⁻¹.

In a related compound, 6-amino-5-nitropyridin-2-ol (B1280307), computational studies suggest the potential for intramolecular hydrogen bonding between the nitro group's oxygen and an amino group hydrogen. acs.org Similar interactions in this compound could be confirmed by observing shifts in the N-H and NO₂ vibrational modes. The study of tautomerism in related 2-aminopyridines further underscores the utility of vibrational spectroscopy for this purpose. researchgate.net

To make definitive assignments of the numerous bands in the FTIR and Raman spectra, experimental data is often correlated with theoretical predictions from quantum chemical calculations, typically using Density Functional Theory (DFT). najah.eduresearchgate.net By calculating the vibrational frequencies of a proposed structure and comparing them to the experimental spectrum, each observed band can be assigned to a specific molecular motion (e.g., stretching, bending, rocking).

This combined approach has been successfully applied to closely related molecules like 2-amino-3-nitropyridine and 4-amino-3-nitropyridine. najah.eduresearchgate.net The calculations help to resolve ambiguities and provide a deeper understanding of the molecule's vibrational properties.

Table 2: Illustrative Vibrational Assignments for this compound (Pyridinone Tautomer) Note: Frequencies are approximate and based on DFT calculations for similar molecules. Experimental values can differ. najah.eduresearchgate.netredalyc.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch (amide) | 3300 - 3500 | Stretching of the N-H bond in the ring |

| N-H Stretch (amino) | 3100 - 3400 | Asymmetric and symmetric stretching of the -NH₂ group |

| C=O Stretch | 1660 - 1690 | Stretching of the carbonyl group in the pyridinone form |

| NO₂ Asymmetric Stretch | 1580 - 1610 | Asymmetric stretching of the N-O bonds in the nitro group |

| C=C, C=N Ring Stretch | 1400 - 1600 | Stretching vibrations of the pyridine ring framework |

| NO₂ Symmetric Stretch | 1300 - 1350 | Symmetric stretching of the N-O bonds in the nitro group |

| NO₂ Bending | 830 - 860 | Scissoring/wagging motions of the nitro group |

In situ spectroscopy involves monitoring a chemical reaction as it occurs in real-time, without the need to isolate intermediates or products. FTIR and Raman spectroscopy are well-suited for this purpose, allowing researchers to track the concentration of reactants, intermediates, and products by observing the intensity changes of their characteristic vibrational bands.

For example, in the synthesis of a derivative from this compound, one could monitor the reaction progress by focusing on unique spectral regions. In a nucleophilic substitution reaction to displace a bromine atom with an amino group on a related nitropyridine, one could monitor:

The decrease in intensity of a band corresponding to the C-Br stretching vibration of the starting material.

The simultaneous increase in the intensity of bands associated with the N-H bending or stretching vibrations of the newly formed amino group.

This approach provides valuable kinetic data and mechanistic insights, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading. researchgate.net The detection of transient intermediates may also be possible, offering a more complete picture of the reaction pathway.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and fluorescence characteristics of this compound provide profound insights into its electronic structure and its interactions with the surrounding environment.

The UV-Vis absorption spectrum of this compound, also referred to as Z in some literature, demonstrates a clear dependence on the solvent environment, a phenomenon known as solvatochromism. In various solvents, the compound typically exhibits two weaker high-energy absorption bands at approximately 237 nm and 295 nm, and a strong, lowest-energy band. acs.org This lowest-energy band shows a noticeable red-shift as the solvent polarity increases, with the maximum absorption wavelength (λmax) shifting from 368 nm in methanol (B129727) (CH₃OH) and acetonitrile (B52724) (CH₃CN) to 379 nm in water (H₂O). acs.org This positive solvatochromism in the lowest-energy band suggests a more polar excited state compared to the ground state.

The pH of the solution also significantly influences the electronic transitions. The acidic nature of the 3-nitrotyrosine (B3424624) (a related compound) is about 1000 times higher than that of tyrosine, and its absorption properties are strongly dependent on pH. researchgate.net This suggests that the protonation state of the amino and hydroxyl groups in this compound would similarly affect its absorption spectrum.

Table 1: Solvatochromic Data for the Lowest-Energy Absorption Band of this compound

| Solvent | Maximum Absorption Wavelength (λmax) (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| Acetonitrile (CH₃CN) | 368 | ~2.0 x 10⁴ |

| Methanol (CH₃OH) | 368 | ~2.0 x 10⁴ |

| Water (H₂O) | 379 | ~2.0 x 10⁴ |

Upon photoexcitation, this compound exhibits prompt fluorescence from a nearly planar excited state structure, a behavior that is largely independent of the solvent's properties. acs.org The fluorescence emission is induced from the lowest energy ππ* excitation. acs.org Time-resolved fluorescence spectroscopy reveals that this excited state deactivates very rapidly, within sub-picoseconds, through a non-radiative internal conversion process with a unitary yield. acs.org This ultrafast deactivation is primarily mediated by the rotation of the nitro group. acs.org

This rapid deactivation pathway is noteworthy as it completely bypasses the involvement of long-lived nπ* states, triplet states, and the formation of photoproducts, which are common deactivation channels for many other nitroaromatic compounds. acs.org Consequently, this compound demonstrates superior photostability compared to canonical natural bases, a crucial property for its potential applications in biotechnology and synthetic biology. acs.org The transient fluorescence decay is characterized by a wavelength-independent lifetime of approximately 0.12 picoseconds in water. acs.org

Table 2: Excited-State Dynamics Parameters for this compound in Water

| Parameter | Value |

| Excitation Wavelength (nm) | 267 |

| Transient Fluorescence Lifetime (ps) | ~0.12 |

| Deactivation Pathway | Internal Conversion |

| Key Structural Change | Nitro group rotation |

The distinct spectroscopic properties of this compound make it a useful probe for studying molecular interactions. For instance, the related compound 3-nitrotyrosine, which is non-fluorescent and has absorption properties that are highly sensitive to pH, can act as a fluorescence resonance energy transfer (FRET) acceptor to investigate protein-protein interactions. researchgate.net The changes in the absorption spectrum upon binding can indicate changes in the local environment, such as the protonation state of the molecule. researchgate.net

Similarly, the solvatochromic and pH-dependent shifts in the UV-Vis spectrum of this compound can be utilized to probe its binding to macromolecules. The significant changes in the absorption and fluorescence properties upon interaction can provide valuable information about the binding affinity, stoichiometry, and the nature of the binding site.

Mass Spectrometry for Advanced Characterization

Mass spectrometry provides an orthogonal analytical approach to further elucidate the structure and fragmentation behavior of this compound and its related intermediates.

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. While a specific MS/MS fragmentation study for this compound was not found, analysis of related compounds allows for a proposed fragmentation pathway. For the structural isomer, 2-Amino-6-methyl-3-nitropyridine, GC-MS data shows a molecular ion peak at m/z 153. nih.gov

The fragmentation of nitazene (B13437292) analogs, which also contain a nitro group, under electron-activated dissociation (EAD) shows characteristic losses of the alkyl amino side chain and the formation of fragment ions from the loss of the alkyl side chain from the protonated molecular ions. For nitropyridine derivatives, common fragmentation pathways involve the loss of the nitro group (NO₂) and subsequent cleavages of the pyridine ring. Based on the structure of this compound, a plausible fragmentation pathway under positive ionization conditions could involve initial protonation, followed by losses of small neutral molecules.

Table 3: Proposed MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 156)

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |

| 139 | NH₃ | [M+H-NH₃]⁺ |

| 126 | NO | [M+H-NO]⁺ |

| 110 | NO₂ | [M+H-NO₂]⁺ |

| 93 | NO₂ + NH₃ | [M+H-NO₂-NH₃]⁺ |

X-ray Crystallography of Derivatives and Co-crystals

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating these structures, providing precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, while the crystallographic data of the parent compound is not extensively reported in publicly accessible databases, the analysis of its derivatives and co-crystals provides significant insights into its solid-state behavior and potential for crystal engineering.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that allows for the unambiguous determination of the molecular structure and packing in a crystalline solid. d-nb.info By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which the atomic positions are inferred. This method is indispensable for confirming the stereochemistry, conformation, and intermolecular interactions of novel compounds. rsc.org

The crystal structures of salts derived from 2-amino-3-nitropyridine, such as bis(2-amino-3-nitropyridinium) dichromate(VI) and 2-amino-3-nitropyridinium perrhenate, further underscore the importance of hydrogen bonding in dictating the crystal packing. nih.govresearchgate.net In these salts, the protonated pyridinium (B92312) cation forms strong N-H···O hydrogen bonds with the counter-anions, creating layered or three-dimensional networks. nih.govresearchgate.net An intracationic N-H···O hydrogen bond between the amino and nitro groups is also a common feature in ortho-substituted nitroanilines, which helps to enforce planarity in the molecule. nih.gov

Based on these analogous structures, it can be inferred that derivatives of this compound would exhibit a rich hydrogen-bonding landscape, with the amino, nitro, and hydroxyl groups all participating in intermolecular interactions. The presence of the hydroxyl group introduces an additional hydrogen bond donor and acceptor site, likely leading to more complex and varied packing arrangements.

Below is a table of representative crystallographic data for derivatives of aminonitropyridines, which can serve as a model for predicting the structural parameters of this compound derivatives.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Bis(2-amino-3-nitropyridinium) dichromate(VI) | (C₅H₆N₃O₂)₂[Cr₂O₇] | Monoclinic | P2₁/c | 14.799 | 7.464 | 17.870 | 116.71 | nih.gov |

| 2-amino-3-nitropyridinium perrhenate | (C₅H₆N₃O₂)[ReO₄] | Monoclinic | P2₁/n | - | - | - | - | researchgate.net |

| 2-(4-methoxyphenoxy)-3-nitropyridine | C₁₂H₁₀N₂O₃ | Orthorhombic | Pbca | 7.4737 | 12.8128 | - | - |

Crystal Engineering and Supramolecular Architecture Analysis

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.govroutledge.com A key concept in crystal engineering is the supramolecular synthon, which is a structural unit within a crystal that is formed by intermolecular interactions, most notably hydrogen bonds. researchgate.netrsc.org By identifying and utilizing robust and predictable supramolecular synthons, it is possible to control the assembly of molecules in the solid state to form novel crystalline structures, including co-crystals. taylorfrancis.com

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. ugr.esresearchgate.net The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability, without modifying its chemical structure. nih.gov

The molecular structure of this compound, with its multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitro group, hydroxyl oxygen, and pyridine nitrogen), makes it an excellent candidate for co-crystal formation. The amino and hydroxyl groups can form strong hydrogen bonds with a variety of co-formers, particularly those containing carboxylic acid, amide, or other pyridine functionalities.

The analysis of the supramolecular architecture of aminonitropyridine derivatives reveals several common synthons. The R²₂(8) graph set notation, representing a dimer formed by two molecules through a pair of N-H···N or N-H···O hydrogen bonds, is a frequently observed motif. researchgate.net In the case of this compound, the formation of a carboxylic acid-pyridine heterosynthon is highly probable when co-crystallized with a carboxylic acid-containing co-former. This synthon involves a hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine nitrogen, and another between the pyridine's amino or hydroxyl group and the carboxylic acid's carbonyl oxygen.

The interplay of various intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions, will ultimately determine the final supramolecular architecture. ugr.es The nitro group, being a strong electron-withdrawing group, can also participate in C-H···O interactions, further stabilizing the crystal packing. researchgate.net The systematic screening of co-formers and crystallization conditions is a common strategy to discover new co-crystalline forms with optimized properties. mdpi.com The resulting supramolecular architectures can range from simple one-dimensional chains to complex three-dimensional networks, each with unique physical characteristics.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for 6-Amino-3-nitropyridin-2-ol

Chelation Modes and Metal Binding Site Preferences

Based on the spatial arrangement of its functional groups, this compound is well-suited to act as a bidentate chelating agent. The most probable chelation mode involves coordination through the carbonyl oxygen and the nitrogen of the exocyclic amino group, which would form a stable five-membered chelate ring with a metal ion. This N,O-donor set is common in coordination chemistry.

The preference for metal binding sites can be predicted using the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl oxygen is a hard donor and would be expected to show a high affinity for hard metal ions such as Fe(III), Gd(III), and other lanthanides. kcl.ac.ukgoogle.com The amino nitrogen is a borderline donor and would coordinate effectively with borderline metal ions like Cu(II), Ni(II), and Co(II). cyberleninka.ru The pyridinone scaffold itself, particularly the oxygen donor, has been recognized as a "privileged" structure in the design of metal chelators due to its high efficacy and the stability of the resulting complexes. researchgate.net

An alternative, though likely less favored, binding mode could involve the nitrogen of the pyridine (B92270) ring and the carbonyl oxygen. However, the geometry required for this chelation is often less stable than the five-membered ring formed by the amino-carbonyl chelation. The nitro group is generally a poor coordinator, but its involvement, particularly in bridging modes, cannot be entirely ruled out under specific conditions. mdpi.com

Influence of Substituents on Ligand Properties

The electronic properties of this compound as a ligand are significantly modulated by its two key substituents.

Amino Group (-NH₂): As a strong electron-donating group, the amino substituent increases the electron density of the pyridine ring and enhances the Lewis basicity of the donor atoms. This would generally lead to the formation of more stable metal complexes compared to an unsubstituted pyridinone.

The interplay of these opposing electronic effects makes this compound a ligand with tunable electronic properties, which could be exploited in the design of complexes with specific redox or catalytic activities.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes with this compound are scarce, general methods for the preparation of transition metal complexes with similar pyridinone-based ligands are well-established.

Synthesis of Transition Metal Complexes

A general synthetic route would typically involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals) in a suitable solvent. For instance, a common method involves dissolving the ligand in a warm alcoholic solvent, such as ethanol (B145695) or methanol (B129727), and adding a solution of the metal salt. jscimedcentral.comrasayanjournal.co.in The reaction mixture is often refluxed for several hours to ensure completion. rasayanjournal.co.in Cooling the solution then typically yields the solid complex, which can be isolated by filtration, washed, and dried.

The stoichiometry of the resulting complexes, such as [M(L)Cl₂] or [M(L)₂]Cl₂, would depend on the metal-to-ligand molar ratio used in the reaction, the coordination number of the metal ion, and the charge of the ligand (neutral or deprotonated). rasayanjournal.co.inresearchgate.net

Hypothetical Synthesis of a Cobalt(II) Complex: A solution of this compound (2 mmol) in hot ethanol (20 mL) could be added to a stirred solution of CoCl₂·6H₂O (1 mmol) in ethanol (10 mL). The resulting mixture would be refluxed for 2-4 hours. Upon cooling to room temperature, a solid precipitate would be expected to form, which could be filtered, washed with cold ethanol, and dried under vacuum to yield the [Co(L)₂]Cl₂ complex.

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of this compound to a metal center is expected to induce characteristic shifts in its spectroscopic signatures. These changes provide direct evidence of metal-ligand bond formation.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion would result in noticeable shifts in the vibrational frequencies of the participating functional groups. The C=O stretching vibration of the pyridinone ring, typically observed around 1650 cm⁻¹, would be expected to shift to a lower frequency upon coordination of the oxygen atom to the metal. Similarly, the N-H stretching and bending vibrations of the amino group would also shift. The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds. cyberleninka.ru

Table 1: Expected IR Spectral Changes Upon Complexation

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift Upon Complexation | Reason |

| N-H (Amino) | ~3400-3300 cm⁻¹ | Shift to lower frequency | Involvement of N atom in coordination |

| C=O (Pyridinone) | ~1650 cm⁻¹ | Shift to lower frequency | Weakening of C=O bond upon O coordination |

| C=C/C=N (Aromatic) | ~1600-1500 cm⁻¹ | Slight shift | Change in ring electron distribution |

| M-N Stretch | - | Appearance of new band (~480-490 cm⁻¹) | Formation of metal-nitrogen bond cyberleninka.ru |

| M-O Stretch | - | Appearance of new band (~400-500 cm⁻¹) | Formation of metal-oxygen bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of diamagnetic complexes, the protons of the ligand would experience shifts upon coordination. The amino protons (-NH₂) and the aromatic protons adjacent to the coordination sites would likely shift downfield due to the deshielding effect caused by the electron-withdrawing nature of the coordinated metal ion. In studies of a related bipyridyl ligand, the amino group protons shifted significantly upon coordination to Cd(II). rsc.org For paramagnetic complexes, such as those of Cu(II) or high-spin Co(II), the NMR signals would be significantly broadened, often to the point of being unobservable.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of the free ligand is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. Upon complexation, these bands may shift (either bathochromically or hypsochromically). More significantly, the formation of coordination complexes often gives rise to new, lower-energy absorption bands in the visible region. These new bands are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For d-block metals, faint d-d transition bands may also become visible. rasayanjournal.co.in

Thermodynamic and Kinetic Studies of Complex Formation

Specific thermodynamic and kinetic data for the formation of complexes with this compound are not documented in the reviewed literature. However, general principles can be applied to predict the behavior of this system.

Kinetic Considerations: The kinetics of complex formation, or the rate at which the ligand replaces solvent molecules in the metal ion's coordination sphere, is highly dependent on the metal ion itself. Factors such as the lability of the coordinated solvent molecules and the preferred coordination geometry of the metal play a crucial role. The tautomerization equilibrium of the ligand itself could also introduce additional kinetic complexity to the system. researchgate.net Detailed kinetic studies would be necessary to elucidate the mechanisms of complex formation and dissociation.

Stability Constants and Equilibrium Studies in Solution

The stability of a metal complex in solution is quantitatively expressed by its stability constant (or formation constant). This equilibrium constant measures the strength of the interaction between a metal ion and a ligand to form a complex. scispace.com High stability constants indicate a strong tendency for the complex to form. chemguide.co.uk The determination of these constants is crucial for understanding the behavior of the complex in various chemical and biological systems.

M(H₂O)ₙ²⁺ + L⁻ ⇌ [M(H₂O)ₙ₋₁L]⁺ + H₂O (K₁) [M(H₂O)ₙ₋₁L]⁺ + L⁻ ⇌ [M(H₂O)ₙ₋₂L₂] + H₂O (K₂)

Common methods for determining stability constants include potentiometric titrations, spectrophotometry (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. scispace.com These studies allow for the calculation of the concentration of each complex species at a given pH and are essential for applications in areas like analytical chemistry and medicine. scispace.com

Despite the theoretical potential for such studies, a thorough review of scientific databases reveals no published stability constants or specific equilibrium data for metal complexes of this compound. Therefore, no data table of stability constants can be provided at this time.

Reaction Kinetics of Ligand Exchange and Complexation

The study of reaction kinetics provides insight into the mechanisms and rates of formation and dissociation of metal complexes. This includes ligand exchange reactions, where a coordinated ligand is replaced by another, and complexation reactions, which describe the initial formation of the complex. The rates of these reactions can vary from extremely fast (diffusion-controlled) to very slow, spanning many orders of magnitude.

Kinetic stability, which relates to how rapidly a complex undergoes reaction, is distinct from thermodynamic stability (indicated by the stability constant). scispace.com A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly). Factors influencing reaction rates include the nature of the metal ion, the steric and electronic properties of both the entering and leaving ligands, and the reaction conditions. Techniques such as stopped-flow spectrophotometry and temperature-jump experiments are often employed to measure the rates of fast reactions.

Currently, there is no specific information available in the literature regarding the kinetics of ligand exchange or complexation reactions involving this compound.

Structural Elucidation of Metal-6-Amino-3-nitropyridin-2-ol Complexes

Determining the three-dimensional structure of metal complexes is fundamental to understanding their properties and reactivity. X-ray diffraction techniques are the most powerful tools for this purpose. iastate.edu

Single Crystal X-ray Diffraction of Coordination Compounds

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a metal-ligand complex, it is possible to determine bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions like hydrogen bonding. scirp.org

For a complex of this compound, SCXRD analysis would reveal how the ligand coordinates to the metal center—for example, whether it acts as a bidentate ligand using the pyridinol oxygen and the amino nitrogen. It would also confirm the geometry around the metal ion and provide details about the crystal packing. mdpi.comscirp.org

A search of crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield any entries for metal complexes containing the this compound ligand. Consequently, no crystallographic data can be presented.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze polycrystalline materials or powders. iastate.edu While it provides less detailed structural information than SCXRD, it is an essential tool for characterizing the bulk properties of a material. researchgate.net PXRD patterns act as a "fingerprint" for a specific crystalline phase, making the technique highly effective for:

Identifying the crystalline phases present in a bulk sample. researchgate.net

Determining the purity of a synthesized compound.

Analyzing crystal structure if single crystals are not available, though this is more complex. ijcce.ac.ir

Observing phase transitions as a function of temperature or pressure.

For any synthesized solid-state complex of this compound, PXRD would be a primary characterization method to confirm that a new crystalline material has been formed and to assess its phase purity. ijcce.ac.ir However, no published PXRD patterns for metal complexes of this compound have been found in the existing literature.

This compound as an Organocatalyst

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. The dual functional nature of this compound, with its acidic (hydroxyl) and basic (amino, pyridine nitrogen) groups, makes it a theoretical candidate for such applications.

Brønsted acid-base catalysis involves proton transfer to or from a substrate to facilitate a reaction. While the structure of this compound contains both Brønsted acidic (hydroxyl) and basic (amino) sites, a thorough search of the scientific literature reveals no specific studies where this compound has been employed or evaluated as a Brønsted acid-base organocatalyst in organic reactions.

Hydrogen bonding catalysis utilizes non-covalent interactions from a catalyst to activate a substrate and control reaction stereochemistry. The amino and hydroxyl groups of this compound are capable of acting as hydrogen bond donors. However, there is currently no published research detailing the use of this compound as a hydrogen bonding catalyst or investigating its potential activation mechanisms in this context.

Ligand for Metal-Catalyzed Reactions

The nitrogen and oxygen atoms in this compound present potential coordination sites for metal ions, suggesting its possible use as a ligand in transition metal catalysis.

Cross-coupling reactions are a fundamental class of reactions in organic synthesis, often relying on metal catalysts bearing specific ligands. Despite the theoretical potential for this compound to act as a ligand, there are no documented instances in the scientific literature of its application in any metal-catalyzed cross-coupling reactions.

Chiral ligands are crucial for achieving enantioselectivity in asymmetric catalysis. For this compound to be used in this capacity, it would typically need to be resolved into its enantiomers or incorporated into a chiral scaffold. A review of published studies indicates that there is no research on the application of this compound as a ligand in asymmetric catalysis or its role in promoting enantioselective transformations.

Supramolecular Assemblies and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The hydrogen bonding capabilities of this compound make it a candidate for forming structured molecular assemblies. Nevertheless, an extensive literature search found no specific reports or detailed research findings on the formation of supramolecular assemblies or the molecular recognition properties of this compound.

Catalytic Applications and Supramolecular Chemistry of 6 Amino 3 Nitropyridin 2 Ol

Catalytic Applications and Supramolecular Chemistry

The strategic placement of hydrogen bond donors (amino and hydroxyl groups) and a hydrogen bond acceptor (nitro group) on the pyridinol ring allows this compound and its derivatives to engage in specific and directional intermolecular interactions. These interactions are fundamental to its role in the construction of self-assembled architectures and in host-guest chemistry.

The capacity of molecules to spontaneously organize into ordered structures is a cornerstone of supramolecular chemistry. Derivatives of this compound have been instrumental in the design of self-replicating systems, which are a special class of self-assembly where a molecule catalyzes its own formation.

A notable example involves a self-replicating system based on a Diels-Alder reaction. In this system, a product molecule, which incorporates a structural motif similar to this compound, acts as a template to bring the two reactant molecules together. liverpool.ac.uk The template molecule 'holds' the reactants in close proximity through hydrogen bonding, thereby catalyzing the reaction. liverpool.ac.uk This phenomenon, known as autocatalysis, was confirmed by the observation of a sigmoidal reaction curve, indicating that the reaction rate increases as the product (template) concentration builds up. liverpool.ac.uk

The characterization of such systems involves monitoring the reaction kinetics. For the Diels-Alder system, experiments demonstrated a significant induction period when only the reactants were present, which is characteristic of an autocatalytic process. liverpool.ac.uk Adding the product at the beginning of the reaction eliminated this induction period and increased the reaction rate, providing strong evidence for the product's role as a template. liverpool.ac.uk

Table 1: Kinetic Data for Autocatalytic Self-Replicating System

| Parameter | Value | Conditions |

|---|---|---|

| Effective Molarity | 119 M | 23 °C in Dichloromethane |

| Reaction Rate Exponent | 0.8 | Proportional to [Product]^0.8 |

| Association Constant (Kₐ) | 228 M⁻¹ | 23 °C |

This table presents key parameters derived from the study of a self-replicating Diels-Alder reaction templated by a product molecule. The high effective molarity indicates a significant catalytic effect due to the proximity of the reactants bound to the template. liverpool.ac.uk

The functionality of this compound makes it an excellent candidate for studies in host-guest chemistry, where a host molecule selectively binds a guest molecule through non-covalent interactions. The primary forces at play include hydrogen bonding, π-π stacking, and electrostatic interactions.

Hydrogen Bonding: The amino and hydroxyl groups are strong hydrogen bond donors, while the pyridyl nitrogen and the oxygen atoms of the nitro and hydroxyl groups are hydrogen bond acceptors. In derivatives of the related N-(6-chloro-3-nitropyridin-2-yl) scaffold, a weak intramolecular hydrogen bond has been observed between the nitro group and the amino NH. researchgate.net This interaction helps to pre-organize the molecule into a specific conformation, which can be crucial for selective binding to a target. researchgate.net X-ray crystallography has been a key technique in confirming the geometry of these intramolecular hydrogen bonds. researchgate.net

π-π Stacking Interactions: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. In the solid state, related molecules like 3,4-diaminopyridin-2-ol (B1323081) exhibit parallel-displaced π-π stacking between pyridine rings of adjacent molecules, contributing significantly to the stability of the crystal lattice.

Other Non-Covalent Interactions: Studies on the polymorphs of the closely related 2-amino-3-nitropyridine (B1266227) have provided quantitative insights into the various weak non-covalent interactions that stabilize its solid-state structures. researchgate.net These include C–H···O and C–H···π interactions, alongside the more dominant hydrogen bonding and π-π stacking. researchgate.net Advanced computational methods such as Hirshfeld surface analysis and PIXEL calculations are used to characterize and quantify the energies of these diverse intermolecular forces. researchgate.net The understanding of these subtle interactions is critical for the rational design of crystal structures and molecular complexes with desired properties.

| C–H···π | Interaction of a C-H bond with the face of a π-system. | Assists in directing the geometry of intermolecular complexes. researchgate.net |

This table summarizes the key non-covalent interactions that govern the supramolecular chemistry of this compound and related compounds, highlighting their role in creating organized molecular systems.

Chemical Biology and Mechanistic Molecular Interactions Strictly Non Clinical

Molecular Recognition Mechanisms with Model Biological Scaffolds

There is no available research on the molecular recognition mechanisms of 6-Amino-3-nitropyridin-2-ol with any model biological scaffolds.

Mechanistic Studies of Molecular Interactions with Enzyme Active Site Mimics